



4-Chloro-2-fluorobenzoic acid chemical structure and CAS number

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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzoic acid

Cat. No.: B1584855

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An In-depth Technical Guide to **4-Chloro-2-fluorobenzoic Acid** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-fluorobenzoic acid**, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details its chemical structure, properties, synthesis, and potential applications, with a focus on data and methodologies relevant to a scientific audience.

Chemical Structure and Identification

4-Chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. The strategic placement of the chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and utility as a building block in organic synthesis.

- Chemical Structure: A benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and a chlorine atom at position 4.
- CAS Number: 446-30-0[1]
- Molecular Formula: C7H4ClFO2
- Molecular Weight: 174.56 g/mol [1]
- Synonyms: 2-Fluoro-4-chlorobenzoic acid



Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-2-fluorobenzoic acid** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Appearance	White to light yellow crystalline powder	INVALID-LINK
Melting Point	204-208 °C	[1]
Boiling Point	274.7 °C at 760 mmHg	INVALID-LINK
Solubility	Sparingly soluble in water; soluble in polar organic solvents like ethanol and acetone.	INVALID-LINK
рКа	3.04 ± 0.10 (Predicted)	INVALID-LINK

Synthesis and Experimental Protocols

4-Chloro-2-fluorobenzoic acid is a valuable synthetic intermediate. Below are detailed protocols for its synthesis and its conversion into amide derivatives for biological screening.

Synthesis of 4-Chloro-2-fluorobenzoic Acid

A common method for the synthesis of **4-Chloro-2-fluorobenzoic acid** is through the oxidation of **4-chloro-2-fluorotoluene**.

Experimental Protocol:

Reaction Setup: In a suitable reactor, combine 2-fluoro-4-chlorotoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.1 eq), sodium bromide (0.1 eq), and 2,2'-azobis(isobutyronitrile)
 (AIBN) (0.05 eq) in acetic acid (10 volumes).[2]



- Reaction Conditions: Heat the mixture to 130 °C and apply oxygen pressure at 1.2 MPa.
 Maintain these conditions for a residence time of 1.5 hours.[2]
- Work-up:
 - Pump the reaction mixture into purified water (15 volumes).
 - Adjust the pH to 12-14 using solid sodium hydroxide.
 - Extract the aqueous phase twice with methyl tert-butyl ether (MTBE) (5 volumes each).
 - Adjust the pH of the aqueous phase to 1 with concentrated hydrochloric acid to precipitate the product.[2]
- Isolation: Filter the solid precipitate, wash with water, and dry to obtain **4-Chloro-2-fluorobenzoic acid**. A typical yield for this process is around 89%.[2]

Synthesis of 4-Chloro-2-fluorobenzoic Acid Amide Derivatives

Amide derivatives of carboxylic acids are frequently synthesized in drug discovery programs to explore their biological activities.

General Experimental Protocol for Amide Synthesis:

- Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-Chloro-2-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
 Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base like N,N-diisopropylethylamine (DIPEA).
 Stir the mixture at room temperature for 30 minutes.
- Amide Formation: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).



• Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Antimicrobial Activity Screening

The synthesized amide derivatives can be screened for their antimicrobial activity using standard methods such as the tube dilution method.

Experimental Protocol for Antimicrobial Screening:

- Preparation of Test Compounds: Prepare stock solutions of the synthesized amide derivatives in a suitable solvent like dimethyl sulfoxide (DMSO).
- Bacterial and Fungal Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).
- Tube Dilution Method:
 - Prepare a series of dilutions of the test compounds in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in test tubes.
 - Inoculate the tubes with a standardized suspension of the microorganisms.
 - Incubate the tubes at 37 °C for 24 hours for bacteria and at 25-28 °C for 48-72 hours for fungi.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Quantitative Data on Biological Activity

While specific antimicrobial data for derivatives of **4-Chloro-2-fluorobenzoic acid** is not readily available in the cited literature, the following table presents representative data for analogous



fluorobenzoic acid amides to illustrate the potential for biological activity.

Compound	Test Organism	MIC (μg/mL)
Morpholino-4-fluorobenzamide	Staphylococcus aureus ATCC 6538	Moderate Activity
Morpholino-2-fluorobenzamide	Bacillus subtilis	Moderate Activity
Morpholino-2-fluorobenzamide	Escherichia coli ATCC 25922	Moderate Activity

Note: The data presented is for fluorobenzoic acid amides and serves as an example of the type of data generated in antimicrobial screening.[4][5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and evaluation process for derivatives of **4-Chloro-2-fluorobenzoic acid**.



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Caption: Workflow for the synthesis and antimicrobial screening of **4-Chloro-2-fluorobenzoic** acid derivatives.

Conclusion



4-Chloro-2-fluorobenzoic acid is a versatile and valuable building block for the synthesis of a wide range of organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its derivatives, especially amides, show promise as potential antimicrobial agents. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their work. Further investigation into the specific mechanisms of action of its derivatives could lead to the discovery of novel therapeutic agents.

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